n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide typically involves the reaction of 2-(benzo[d]oxazol-2-ylthio)acetic acid with allyl amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication. Its anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-ylthio)acetic acid: A precursor in the synthesis of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide.
2-(benzo[d]oxazol-2-yl)aniline: Another benzoxazole derivative with similar pharmacological properties.
2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile: A compound with antibacterial and antifungal activities.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the allyl group and the benzoxazole moiety.
Properties
Molecular Formula |
C12H12N2O2S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-2-7-13-11(15)8-17-12-14-9-5-3-4-6-10(9)16-12/h2-6H,1,7-8H2,(H,13,15) |
InChI Key |
YGWBOFKDRPQIOX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.